Hordenine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

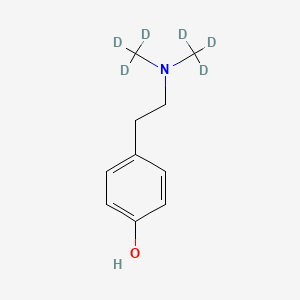

4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBCEEMXQZUPDQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthesis of Hordenine-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine-d6 is the deuterated form of hordenine, a naturally occurring phenethylamine alkaloid found in various plants, most notably barley (Hordeum species). In this compound, the six hydrogen atoms on the two N-methyl groups are replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry analysis of hordenine. Furthermore, the inclusion of deuterium can alter the pharmacokinetic profile of molecules due to the kinetic isotope effect, making deuterated compounds like this compound useful in metabolic and pharmacokinetic research.[1] This guide provides an in-depth overview of the chemical properties, a plausible synthesis protocol, and the known biological signaling pathways associated with this compound.

Chapter 1: Chemical and Physical Properties

This compound is a stable, isotopically labeled compound with physical properties similar to its non-deuterated counterpart. Its key identifiers and properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol | [2] |

| Synonyms | Ordenina-d6, Peyocactine-d6, 4-[2-(Dimethyl-d6)aminoethyl]phenol | [1][3] |

| CAS Number | 1346598-66-0 | [1][3][4] |

| Molecular Formula | C₁₀H₉D₆NO | [1][3][5] |

| Molecular Weight | 171.27 g/mol | [1][2][3][5] |

| Exact Mass | 171.153024578 Da | [2] |

| Appearance | Light Brown Solid | [3] |

| Purity | Typically >95% | [5] |

| Storage | 2-8°C, under inert gas | [1][3] |

| SMILES | [2H]C([2H])([2H])N(CCC1=CC=C(C=C1)O)C([2H])([2H])[2H] | [2] |

| InChI | InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3/i1D3,2D3 | [5] |

Solubility Data:

| Solvent | Solubility | Reference(s) |

| DMF | ≥ 25 mg/mL (145.97 mM) | [1][6] |

| DMSO | ≥ 20 mg/mL (116.77 mM) | [1][6] |

| Ethanol | ≥ 5 mg/mL (29.19 mM) | [1][6] |

Chapter 2: Synthesis of this compound

While specific commercial synthesis methods are proprietary, a robust and logical synthesis can be devised from tyramine through reductive amination. This chemoenzymatic approach offers a sustainable and efficient pathway under mild conditions.[7] The key step for isotopic labeling is the use of a deuterated formaldehyde source.

Experimental Protocol: Chemoenzymatic Synthesis

This protocol is a representative method adapted from known syntheses of hordenine and related deuterated amines.[7][8][9]

Step 1: Biocatalytic Decarboxylation of L-Tyrosine to Tyramine

-

Immobilization of Enzyme: Immobilize Tyrosine Decarboxylase from Lactobacillus brevis (LbTDC) on a suitable support for use in a packed-bed reactor (PBR).

-

Reaction Setup: Prepare a solution of L-Tyrosine in a suitable buffer (e.g., sodium acetate, pH 5.0).

-

Conversion: Pump the L-Tyrosine solution through the LbTDC-packed PBR at a controlled flow rate and temperature (e.g., 30°C) to facilitate the conversion to tyramine.

-

Monitoring: Monitor the conversion of L-Tyrosine to tyramine using HPLC. The output stream from the reactor will be a solution of tyramine.

Step 2: In-line Reductive N,N-dimethylation-d6 of Tyramine

-

Reagent Preparation: Prepare a solution of a suitable reducing agent, such as picoline borane complex (pic-BH₃) or sodium triacetoxyborohydride (STAB), in an appropriate solvent (e.g., methanol).

-

Flow Reaction: Directly feed the tyramine-containing effluent from Step 1 into a T-mixer. Simultaneously, introduce the reducing agent solution and a solution of deuterated formaldehyde (paraformaldehyde-d₂) into the T-mixer.

-

Reaction Coil: Pass the combined mixture through a heated reaction coil at a controlled temperature (e.g., 40-60°C) to allow for the reductive amination to occur, forming this compound. The residence time is typically short, on the order of minutes.[7]

-

Quenching: The reaction is quenched by the addition of an aqueous base (e.g., NaOH solution) to neutralize the reaction mixture.

Step 3: Extraction and Purification

-

Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Chemoenzymatic synthesis workflow for this compound.

Chapter 3: Biological Activity and Signaling Pathways

While this compound is primarily used as an analytical standard, its biological activity is presumed to be identical to that of unlabeled hordenine. Hordenine interacts with several key signaling pathways.

Adrenergic System Modulation

Hordenine acts as an indirect sympathomimetic agent. Its primary mechanism involves stimulating the release of stored norepinephrine from nerve terminals.[10][11][12] This leads to the activation of adrenergic receptors, resulting in physiological effects such as increased heart rate, elevated blood pressure, and positive inotropic effects on the heart.[11][12] Some evidence also suggests it may act as a norepinephrine reuptake inhibitor.[10]

Anti-inflammatory and Neuroprotective Pathways

Recent studies have highlighted hordenine's anti-inflammatory and neuroprotective properties, which are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[13][14]

-

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees the NF-κB (p65/p50) dimer to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes. Hordenine has been shown to inhibit this cascade, thereby reducing the inflammatory response.[13][15][16]

Caption: Hordenine's inhibition of the canonical NF-κB signaling pathway.

Dopaminergic System Interaction

Hordenine has been identified as an agonist of the Dopamine D2 receptor (DRD2).[17][18] Unlike the endogenous ligand dopamine, hordenine appears to be a functionally selective agonist. It activates the D2 receptor primarily through G-protein signaling pathways without significantly recruiting β-arrestin.[19][20] This activation of the Gi/o-coupled D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This mechanism may contribute to the mood-elevating effects associated with hordenine-containing foods and beverages like beer.[17][19]

Caption: Hordenine's agonistic action at the Dopamine D2 receptor.

Chapter 4: Applications

The primary and most critical application of this compound is its use as an internal standard in bioanalytical methods.

-

Quantitative Mass Spectrometry: In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but a different mass. This compound fits these criteria perfectly for the quantification of hordenine in complex matrices such as plasma, urine, and plant extracts. Its use corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

-

Pharmacokinetic (PK) Studies: Deuterated compounds are used in PK studies to differentiate between an administered drug and its endogenous or pre-existing counterpart. By administering this compound, researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME) without interference from naturally occurring hordenine from dietary sources.[1][6]

Conclusion

This compound is a vital tool for the scientific community, particularly in the fields of analytical chemistry, pharmacology, and drug development. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable precise quantification of its parent compound, hordenine. Understanding its synthesis and its interactions with key biological signaling pathways—including the adrenergic, NF-κB, and dopaminergic systems—provides researchers with the necessary context for its application in advanced analytical and metabolic studies.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | C10H15NO | CID 71748771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. This compound | CAS 1346598-66-0 | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Combined chemoenzymatic strategy for sustainable continuous synthesis of the natural product hordenine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. epj-conferences.org [epj-conferences.org]

- 10. Hordenine - Wikipedia [en.wikipedia.org]

- 11. [Pharmacological effects of hordenine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. madbarn.com [madbarn.com]

- 13. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ukaazpublications.com [ukaazpublications.com]

- 15. mdpi.com [mdpi.com]

- 16. KEGG PATHWAY: hsa04064 [genome.jp]

- 17. Hordenine improves Parkinsonian-like motor deficits in mice and nematodes by activating dopamine D2 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. library.fabresearch.org [library.fabresearch.org]

- 20. researchgate.net [researchgate.net]

Hordenine-d6: A Technical Guide to Isotopic Purity and Mass Shift

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Hordenine-d6, a deuterated internal standard essential for the accurate quantification of hordenine in various matrices. The document details its isotopic purity, mass shift characteristics, and the experimental protocols for their determination. Furthermore, it elucidates the key signaling pathway influenced by hordenine.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: General Specifications of this compound

| Parameter | Value | Source |

| Chemical Formula | C₁₀H₉D₆NO | LGC Standards[1], MedChemExpress, GlpBio |

| Molecular Weight | 171.27 g/mol | LGC Standards[1], MedChemExpress, GlpBio |

| Monoisotopic Mass | 171.153024578 Da | PubChem[2] |

| Chemical Purity (by HPLC) | >98% | BDGSynthesis[3], GlpBio[4] |

Table 2: Isotopic Purity and Mass Shift of this compound

| Parameter | Theoretical Value | Typical Experimental Data | Notes |

| Isotopic Purity | |||

| % d6 | >98% | Lot-specific | The exact isotopic distribution is provided on the Certificate of Analysis accompanying the product. |

| % d5 | <2% | Lot-specific | |

| % d4 | <0.5% | Lot-specific | |

| % d3 | <0.1% | Lot-specific | |

| % d2 | <0.1% | Lot-specific | |

| % d1 | <0.1% | Lot-specific | |

| % d0 (Unlabeled) | <0.1% | Lot-specific | |

| Mass Shift | |||

| Nominal Mass Shift | +6 Da | +6 Da | Difference in nominal mass between Hordenine (165 g/mol ) and this compound (171 g/mol ). |

| Monoisotopic Mass Shift | +6.0376 Da | +6.0376 Da | Calculated difference between the monoisotopic masses of this compound and Hordenine. |

Experimental Protocols

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general method for determining the isotopic purity of this compound.

Objective: To determine the relative abundance of each isotopologue (d0 to d6) of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled with a suitable ionization source (e.g., ESI, APCI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Direct Infusion or LC-MS Analysis: Introduce the sample into the mass spectrometer. Direct infusion is often sufficient for purity analysis of a neat standard.

-

Data Acquisition: Acquire full-scan mass spectra in the appropriate mass range to encompass all expected isotopologues of Hordenine.

-

Data Analysis:

-

Identify the monoisotopic peak of the fully deuterated species (d6).

-

Identify and integrate the peak areas of all other isotopologues (d0 to d5).

-

Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

-

Acceptance Criteria: The isotopic purity is typically defined as the percentage of the desired deuterated species (d6) and should be ≥98%.

Visualizations

Mass Shift between Hordenine and this compound

The following diagram illustrates the mass shift between the unlabeled hordenine and its deuterated analogue, this compound.

Experimental Workflow for Isotopic Purity Determination

This diagram outlines the workflow for determining the isotopic purity of this compound using mass spectrometry.

Hordenine Signaling Pathway

Hordenine has been identified as an agonist of the Dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). Activation of the D2 receptor by hordenine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

References

The Role of Hordenine-d6 in Modern Analytical and Pharmacological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine, a naturally occurring phenethylamine alkaloid found in various plants, has garnered significant interest in the scientific community for its diverse pharmacological activities. To accurately study its pharmacokinetics, metabolism, and therapeutic potential, a reliable analytical standard is paramount. This technical guide provides an in-depth overview of the primary application of its deuterated analog, Hordenine-d6, as an internal standard in advanced analytical methodologies. Furthermore, this guide delves into the known signaling pathways influenced by hordenine, offering a comprehensive resource for researchers in analytical chemistry, pharmacology, and drug development.

This compound: Physicochemical Properties and its Role as an Internal Standard

This compound is a stable isotope-labeled version of hordenine, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass-to-charge ratio (m/z) than native hordenine, while maintaining nearly identical chemical and physical properties. These characteristics make it an ideal internal standard for mass spectrometry-based quantitative analysis. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention time, and ionization efficiency, thereby ensuring high accuracy and precision of the analytical results.

Physicochemical Data of Hordenine and this compound

| Property | Hordenine | This compound |

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₉D₆NO |

| Molecular Weight | 165.23 g/mol [1] | 171.27 g/mol [2] |

| Monoisotopic Mass | 165.115365 Da | 171.153025 Da[2] |

| CAS Number | 539-15-1 | 1346598-66-0[2] |

| Appearance | Colorless prisms | Light Brown Solid |

| Melting Point | 117-118 °C | Not available |

| Boiling Point | 173-174 °C | Not available |

| Solubility | Freely soluble in water, alcohol, ether, and chloroform | Soluble in DMF (≥ 25 mg/mL), DMSO (≥ 20 mg/mL), and Ethanol (≥ 5 mg/mL) |

Experimental Protocols: Quantification of Hordenine using this compound

This compound is predominantly utilized in analytical methods such as Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the precise quantification of hordenine in various complex matrices, including plant materials, dietary supplements, and biological fluids.[3][4][5][6]

Quantification of Hordenine in Plant Material by DART-HRMS

This method provides a rapid and effective means for the detection and quantification of hordenine in complex matrices like plant extracts with minimal sample preparation.[3][4]

Methodology:

-

Sample Preparation:

-

Accurately weigh the plant material.

-

Perform an extraction using a suitable solvent (e.g., methanol).

-

Centrifuge the extract to pellet any solid material.

-

Transfer the supernatant to a clean vial.

-

Add a known concentration of this compound internal standard solution to the extract.

-

-

DART-HRMS Analysis:

-

Introduce the prepared sample into the DART ion source.

-

Acquire mass spectra under the specified conditions.

-

Instrumentation Parameters:

| Parameter | Value |

| Ionization Mode | Positive Ion |

| Grid Voltage | 250 V[7] |

| Heater Temperature | 350 °C[7] |

| Helium Flow Rate | 2 L/min[7] |

| Mass Spectrometer | High-Resolution Time-of-Flight (TOF) |

Data Analysis:

-

Quantification is achieved by calculating the ratio of the peak area of the analyte (hordenine) to the peak area of the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of hordenine and a constant concentration of this compound.

Method Validation Data:

| Parameter | Result | Reference |

| Lower Limit of Quantification (LLOQ) | 1 µg/mL | [3][4] |

| Linearity (R²) | > 0.99 | [7] |

Quantification of Hordenine in Biological Samples by UPLC-MS/MS

This highly sensitive and selective method is suitable for determining hordenine concentrations in biological matrices such as plasma and serum, which is crucial for pharmacokinetic studies.[5][8]

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a plasma or serum sample, add a known amount of this compound internal standard.

-

Add a protein precipitation agent (e.g., acetonitrile-methanol mixture).

-

Vortex to mix and then centrifuge to pellet the precipitated proteins.

-

Transfer the clear supernatant for UPLC-MS/MS analysis.

-

-

UPLC-MS/MS Analysis:

-

Inject the prepared sample onto the UPLC system.

-

Perform chromatographic separation followed by mass spectrometric detection.

-

Instrumentation Parameters (Example):

| Parameter | Value | Reference |

| UPLC Column | UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm) | [5] |

| Mobile Phase | Gradient elution with acetonitrile (containing 10mM ammonium formate) and water (containing 0.1% formic acid and 10 mM ammonium formate) | [5] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [5] |

| MRM Transition (Hordenine) | m/z 166.1 → 121.0 | [5] |

| MRM Transition (Internal Standard) | m/z dependent on the IS used |

Method Validation Data (Example from a study using a different IS):

| Parameter | Result | Reference |

| Linearity Range | 2-2000 ng/mL | [5] |

| Mean Recovery | 80.4-87.3% | [5] |

| Intra-day and Inter-day Precision (RSD) | <8% | [5] |

| Accuracy | 97.0-107.7% | [5] |

Signaling Pathways Modulated by Hordenine

Beyond its analytical applications, understanding the pharmacological mechanisms of hordenine is a key area of research. Studies have shown that hordenine exerts its biological effects by modulating several key signaling pathways, primarily through its interaction with the Dopamine D2 receptor (DRD2) and its subsequent influence on inflammatory pathways.[9][10]

Hordenine as a Dopamine D2 Receptor Agonist

Hordenine has been identified as an agonist of the Dopamine D2 receptor.[10] This interaction is a critical starting point for its downstream effects.

Inhibition of NF-κB and MAPK Signaling Pathways

Research has demonstrated that hordenine can inhibit neuroinflammation by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] This anti-inflammatory action is likely a consequence of its primary interaction with receptors like DRD2.

Experimental Workflow: From Sample to Data

The following diagram illustrates a typical workflow for the quantitative analysis of hordenine in a research setting, utilizing this compound as an internal standard.

Conclusion

This compound serves as an indispensable tool for researchers engaged in the quantitative analysis of hordenine. Its use as an internal standard in sophisticated analytical techniques like DART-HRMS and UPLC-MS/MS ensures the generation of highly accurate and reliable data, which is fundamental for pharmacokinetic, toxicological, and quality control studies. Furthermore, a deeper understanding of hordenine's interaction with key cellular signaling pathways, such as the dopaminergic system and inflammatory cascades, opens new avenues for investigating its therapeutic potential. This guide provides a foundational resource for the effective application of this compound in research and the exploration of hordenine's pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H15NO | CID 71748771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validated UPLC-MS/MS method for determination of hordenine in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Hordenine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Hordenine-d6 (d6-Hordenine), a deuterated isotopologue of the naturally occurring phenethylamine alkaloid, Hordenine. This compound is an essential tool in various research applications, particularly as an internal standard for the quantitative analysis of hordenine in complex matrices by mass spectrometry.[1][2][3] This guide details a probable synthetic route, purification protocols, and comprehensive characterization methodologies, adhering to the highest standards of scientific rigor.

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established organic chemistry principles for the methylation of amines and the synthesis of related deuterated compounds, a highly probable and efficient synthetic route involves the reductive amination of tyramine using deuterated reagents. The most common and effective method for this transformation is a modified Eschweiler-Clarke reaction.[4][5][6]

Reaction Scheme:

The synthesis of this compound can be achieved by the N,N-dimethylation of tyramine using deuterated formaldehyde (paraformaldehyde-d2 or formaldehyde-d2 solution) and a reducing agent, such as sodium cyanoborohydride or formic acid-d2. The use of deuterated reagents ensures the incorporation of six deuterium atoms onto the two methyl groups attached to the nitrogen atom.

A plausible reaction scheme is as follows:

Caption: Proposed synthesis of this compound from tyramine.

Experimental Protocol:

The following is a putative experimental protocol for the synthesis of this compound based on the principles of the Eschweiler-Clarke reaction and general reductive amination procedures.[4][5][7]

Materials:

-

Tyramine hydrochloride

-

Paraformaldehyde-d2 (or Formaldehyde-d2 solution, 20 wt. % in D2O)

-

Formic acid-d2 (or Sodium cyanoborohydride)

-

Methanol (anhydrous)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Hydrochloric acid (1M in diethyl ether)

Procedure:

-

Reaction Setup: To a solution of tyramine hydrochloride (1 equivalent) in methanol, add sodium bicarbonate (1.1 equivalents) and stir for 15 minutes at room temperature.

-

Addition of Deuterated Reagents: Add paraformaldehyde-d2 (2.5 equivalents) followed by the slow addition of formic acid-d2 (3 equivalents). Alternatively, sodium cyanoborohydride (2.5 equivalents) can be used as the reducing agent.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure to obtain the crude this compound. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol. Alternatively, preparative high-performance liquid chromatography (prep-HPLC) can be employed for higher purity.[8][9][10]

-

Salt Formation (Optional): For easier handling and storage, the purified this compound freebase can be converted to its hydrochloride salt by dissolving it in a minimal amount of anhydrous diethyl ether and adding a 1M solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration and dried under vacuum.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for verifying the structure of this compound and confirming the position of the deuterium labels.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be similar to that of unlabeled hordenine, with the notable absence of the signal corresponding to the N,N-dimethyl protons. The integration of the remaining proton signals should be consistent with the structure. A comparison with the ¹H NMR spectrum of unlabeled hordenine (a reference spectrum is available from commercial suppliers) is essential.[11]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the characteristic signals for the aromatic and ethyl carbons. The signal for the deuterated methyl carbons will be a multiplet due to carbon-deuterium coupling and will have a significantly lower intensity compared to the protonated carbons.

Table 1: Predicted NMR Data for this compound (in DMSO-d6)

| Atom Assignment | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

| C1-H | 6.95-7.15 (d, 2H) | 129.5-131.5 |

| C2-H | 6.60-6.80 (d, 2H) | 114.5-116.5 |

| C3-OH | 9.20-9.40 (s, 1H) | 155.0-157.0 |

| C4 | - | 130.0-132.0 |

| Cα-H₂ | 2.55-2.75 (t, 2H) | 33.0-35.0 |

| Cβ-H₂ | 2.40-2.60 (t, 2H) | 59.0-61.0 |

| N-(CD₃)₂ | Absent | 43.0-45.0 (multiplet) |

Note: The predicted chemical shifts are based on the known spectrum of hordenine and the expected effects of deuteration. Actual values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the exact mass.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is expected. For this compound (C₁₀H₉D₆NO), the theoretical exact mass is 171.1530 g/mol . The expected m/z for [M+H]⁺ would be approximately 172.1609.

-

Fragmentation Pattern: The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural confirmation. A characteristic fragmentation would involve the loss of the deuterated dimethylamine group.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Theoretical m/z |

| [M]⁺˙ | 171.1530 |

| [M+H]⁺ | 172.1609 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. Commercial suppliers typically report a purity of >95% by HPLC.[12] A reverse-phase HPLC method is generally suitable for the analysis of hordenine and its analogs.[13]

Table 3: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 275 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-8 minutes (dependent on exact conditions) |

Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.

Caption: A streamlined workflow for the synthesis of this compound.

Caption: The analytical workflow for the characterization of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route via reductive amination of tyramine with deuterated reagents offers a reliable method for obtaining this valuable internal standard. The detailed characterization protocols using NMR, MS, and HPLC are essential for ensuring the quality and reliability of the synthesized material for use in demanding research and drug development applications. While specific experimental data for this compound synthesis is not abundant in the public domain, the principles and methodologies described herein provide a solid foundation for its successful preparation and validation.

References

- 1. Combined chemoenzymatic strategy for sustainable continuous synthesis of the natural product hordenine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tarosdiscovery.com [tarosdiscovery.com]

- 9. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hordenine(539-15-1) 1H NMR [m.chemicalbook.com]

- 12. This compound | CAS 1346598-66-0 | LGC Standards [lgcstandards.com]

- 13. Separation of Hordenine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Hordenine-d6: A Technical Guide for Researchers

Introduction

Hordenine-d6 is the deuterated form of Hordenine, a naturally occurring phenethylamine alkaloid found in various plants, most notably barley (Hordeum vulgare).[1] As a stable isotope-labeled internal standard, this compound is a critical tool for the accurate quantification of Hordenine in complex biological matrices. This technical guide provides an in-depth overview of this compound, including its core chemical properties, and delves into the pharmacological activities and associated signaling pathways of its non-labeled counterpart, Hordenine. Detailed experimental protocols and analytical methodologies are also presented to support researchers in drug development and various scientific fields.

Core Data Presentation: this compound

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 1346598-66-0 | [2][3] |

| Molecular Formula | C₁₀H₉D₆NO | [2][4] |

| Molecular Weight | 171.27 g/mol | [2][3][4] |

| Appearance | White to off-white or light brown solid | [2][5] |

| Storage | 2-8°C Refrigerator | [2] |

Pharmacological and Biological Activities of Hordenine

Hordenine exhibits a range of pharmacological effects, making it a molecule of interest for researchers. It is known to act as an indirectly acting adrenergic agent by stimulating the release of stored norepinephrine.[1] This mechanism contributes to its effects on the cardiovascular system, including a positive inotropic effect on the heart, and an increase in systolic and diastolic blood pressure.[1][6]

Recent studies have highlighted the anti-inflammatory properties of Hordenine. It has been shown to protect against lipopolysaccharide-induced acute lung injury by inhibiting the activation of key inflammatory signaling pathways.[7] Furthermore, in a model of ulcerative colitis, Hordenine demonstrated therapeutic effects by reducing the expression of pro-inflammatory cytokines.[8]

Key Signaling Pathways

Several signaling pathways are modulated by Hordenine, underpinning its biological activities. These include:

-

NF-κB and MAPK Signaling Pathways: Hordenine has been shown to inhibit neuroinflammation and exert neuroprotective effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][9]

-

S1P/S1PR1/STAT3 Signaling Pathway: In the context of ulcerative colitis, Hordenine has been found to inhibit the sphingosine-1-phosphate (S1P)/sphingosine-1-phosphate receptor 1 (S1PR1)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[8]

Below are diagrams illustrating these key signaling pathways.

Figure 1: Hordenine's inhibition of NF-κB and MAPK signaling pathways.

Figure 2: Hordenine's inhibition of the S1P/S1PR1/STAT3 signaling pathway.

Experimental Protocols

Quantification of Hordenine using this compound as an Internal Standard

This compound is instrumental in the accurate quantification of Hordenine in biological samples via mass spectrometry.[10] A common technique is Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS).[10]

Methodology:

-

Sample Preparation:

-

Instrumental Analysis:

-

Analyze the extracted sample using a DART-HRMS system.[10]

-

The DART source ionizes the sample in an open-air environment, followed by high-resolution mass analysis.

-

-

Data Analysis:

-

Quantify the amount of Hordenine by comparing the peak area of the analyte to the peak area of the this compound internal standard.[10]

-

Construct a calibration curve using known concentrations of Hordenine and a fixed concentration of this compound to ensure linearity and accuracy.

-

References

- 1. Hordenine - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. glpbio.com [glpbio.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Hordenine Protects Against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Hordenine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for Hordenine-d6. This compound, a deuterated isotopologue of Hordenine, serves as a critical internal standard for the accurate quantification of Hordenine in complex matrices, particularly in phytochemical analysis and pharmacokinetic studies.[1][2] Ensuring the stability of this compound is paramount to maintaining its isotopic purity and concentration, which are fundamental for reliable analytical results. This document consolidates storage recommendations from commercial suppliers and outlines general principles for stability testing based on established regulatory guidelines, addressing the current gap in publicly available, in-depth stability data for this specific compound.

Introduction to this compound

This compound is a stable isotope-labeled form of Hordenine, a naturally occurring phenethylamine alkaloid found in various plants. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the analyte but has a distinct mass-to-charge ratio. Its primary application is in quantitative bioanalysis, where it is used to correct for matrix effects and variations in sample processing and instrument response.

Chemical Structure:

-

Chemical Name: 4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol[3]

-

CAS Number: 1346598-66-0[4]

-

Molecular Formula: C₁₀H₉D₆NO[4]

Recommended Storage Conditions

The stability of this compound is directly influenced by storage conditions. Improper storage can lead to degradation, compromising its utility as an internal standard. The following table summarizes the recommended storage conditions for this compound as provided by various chemical suppliers.

| Storage Type | Temperature | Duration | Additional Notes | Source(s) |

| Stock Solution | -80°C | Up to 6 months | Stored under nitrogen. | [5][6] |

| -20°C | Up to 1 month | Stored under nitrogen. | [5][6] | |

| Solid Form | 2-8°C | Not specified | Refrigerator. | [4] |

| 4°C | Not specified | Stored under nitrogen. | [6] | |

| Shipping | Ambient | Short term | [4] | |

| Blue Ice | Short term | For sample solutions. | [6] |

Key Recommendations:

-

For long-term stability, stock solutions of this compound should be stored at -80°C.

-

For short-term use, stock solutions can be kept at -20°C for up to one month.

-

To prevent degradation due to repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use vials.

-

Storage under an inert atmosphere, such as nitrogen, is recommended to minimize oxidative degradation.[5][6]

-

The solid form of this compound appears to be stable at refrigerated temperatures (2-8°C).[4]

Principles of Stability Testing

Currently, there is a lack of publicly available, detailed stability studies specifically for this compound. However, the principles for assessing the stability of an active pharmaceutical ingredient (API) or a reference standard are well-established by regulatory bodies such as the International Council for Harmonisation (ICH). These guidelines provide a framework for designing and executing stability studies.

A comprehensive stability program for this compound would involve long-term and accelerated stability studies.

-

Long-Term Stability Testing: These studies are conducted under the recommended storage conditions to establish the re-test period or shelf life.

-

Accelerated Stability Testing: These studies are performed under exaggerated storage conditions (e.g., higher temperature and humidity) to predict the stability profile over a shorter period and to understand the effects of short-term excursions from the recommended storage conditions.[7][8]

-

Stress Testing: Stress testing helps to identify potential degradation products and degradation pathways.[9] This involves exposing the substance to more extreme conditions than those used for accelerated testing, such as high heat (e.g., in 10°C increments above the accelerated temperature), high humidity (≥75% RH), oxidation, and photolysis.[9]

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not available, the following section outlines a generalized experimental workflow for conducting a stability study based on ICH guidelines.

Sample Preparation and Handling

-

Material: Use a single, well-characterized batch of this compound.

-

Container Closure System: Store the material in a container closure system that mimics the proposed packaging for long-term storage and distribution.[8]

-

Solution Preparation: If evaluating the stability of a stock solution, prepare the solution in a relevant solvent (e.g., DMSO, DMF, Ethanol) at a known concentration.[5][6]

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is crucial for separating and quantifying the intact this compound from any potential degradation products. A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with mass spectrometry (MS/MS) would be appropriate.

Generalized Experimental Workflow

The following diagram illustrates a general workflow for a stability testing program.

Caption: Generalized workflow for a this compound stability study.

Potential Degradation Pathways

The specific degradation pathways of this compound have not been elucidated in the available literature. However, based on the structure of the parent molecule, Hordenine, potential degradation could involve:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which could be accelerated by exposure to light, heat, and certain metal ions.

-

Photodegradation: Exposure to UV light could potentially lead to the degradation of the molecule.

A logical diagram illustrating these potential degradation routes is presented below.

Caption: Potential degradation pathways for this compound.

Conclusion and Future Directions

The available data indicates that this compound is stable for extended periods when stored at low temperatures (-80°C for stock solutions) and under an inert atmosphere. For routine use, storage at -20°C or in a refrigerator for the solid form is acceptable for shorter durations.

There is a clear need for comprehensive stability studies on this compound to be conducted and published. Such studies would provide valuable data for researchers relying on this internal standard for accurate quantification. Future work should focus on:

-

Performing long-term and accelerated stability studies under various conditions.

-

Conducting stress testing to identify and characterize degradation products.

-

Elucidating the specific degradation pathways.

-

Establishing a definitive re-test period based on empirical data.

By following the general principles of stability testing outlined in this guide, researchers can ensure the integrity of their this compound reference material, leading to more accurate and reproducible analytical results.

References

- 1. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H15NO | CID 71748771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. sahpra.org.za [sahpra.org.za]

Hordenine-d6: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Hordenine-d6 for laboratory research. It covers supplier specifications, key signaling pathways, and detailed experimental protocols to facilitate its use in scientific investigations.

This compound Supplier Information

This compound is a deuterated form of Hordenine, an alkaloid found in various plants. The deuterium labeling makes it a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, as it can be distinguished from its endogenous counterpart by mass spectrometry. Several suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from prominent suppliers to aid in the selection of the most suitable product for your experimental needs.

| Supplier | Purity | Isotopic Purity | Certificate of Analysis (CoA) |

| MedChemExpress | 98.03%[1] | Not specified | Available[1] |

| GlpBio | >98.00%[2] | Not specified | Available[2] |

| BDGSynthesis | >98% (HPLC) | Not specified | Provided with shipment, includes HPLC and NMR data[3] |

| HPC Standards | Not specified | Not specified | Available[4][5] |

| Pharmaffiliates | Not specified | Not specified | Sample CoA available[6] |

Key Signaling Pathway: Inhibition of Melanogenesis

Hordenine has been shown to inhibit melanogenesis, the process of melanin production, by suppressing the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2] This pathway is a critical regulator of skin pigmentation. The diagram below illustrates the mechanism by which Hordenine exerts its inhibitory effect.

Caption: Hordenine's inhibition of the cAMP pathway in melanogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of Hordenine on melanogenesis in a research laboratory setting.

Cell Culture and Treatment

-

Cell Line: B16F10 mouse melanoma cells are a commonly used model for studying melanogenesis.

-

Culture Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Hordenine Preparation: Prepare a stock solution of Hordenine (or this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture is non-toxic to the cells (typically <0.1%).

-

Treatment: Seed the B16F10 cells in appropriate culture plates. Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of Hordenine. Include a vehicle control (medium with the same concentration of DMSO without Hordenine).

Melanin Content Assay

-

Cell Lysis: After the desired treatment period with Hordenine, wash the cells with phosphate-buffered saline (PBS) and lyse them in a solution of 1 N NaOH containing 10% DMSO.

-

Incubation: Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.

-

Spectrophotometry: Measure the absorbance of the lysates at 475 nm using a microplate reader.

-

Normalization: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Calculation: Express the melanin content as a percentage of the vehicle-treated control group, normalized to the protein concentration.

Tyrosinase Activity Assay

-

Cell Lysate Preparation: Wash the Hordenine-treated cells with PBS and lyse them in a buffer containing 1% Triton X-100 and protease inhibitors.

-

Incubation: Incubate the lysates on ice for 30 minutes, then centrifuge to pellet the cell debris. Collect the supernatant containing the cellular proteins.

-

Reaction Mixture: In a 96-well plate, mix the cell lysate with a solution of L-DOPA (a substrate for tyrosinase).

-

Incubation and Measurement: Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculation: Calculate the tyrosinase activity based on the rate of dopachrome formation and normalize it to the protein concentration of the lysate. Express the activity as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Extract total protein from Hordenine-treated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., MITF, tyrosinase, TRP-1, TRP-2) and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate it with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Densitometry: Quantify the intensity of the protein bands using image analysis software and normalize the expression of the target proteins to the loading control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound in a research setting.

Caption: A typical experimental workflow for this compound research.

References

- 1. pure.skku.edu [pure.skku.edu]

- 2. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hordenine - Wikipedia [en.wikipedia.org]

- 6. ukaazpublications.com [ukaazpublications.com]

Methodological & Application

Application Note: High-Throughput Quantification of Hordenine in Biological Matrices Using Hordenine-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of hordenine in various biological matrices, such as plasma, serum, and plant extracts. The use of a stable isotope-labeled internal standard, hordenine-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2][3] The described Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method provides a reliable tool for researchers, scientists, and drug development professionals studying the pharmacokinetics, metabolism, and biological activity of hordenine.

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, including barley, and is consequently present in products like beer.[2][4] It has garnered significant interest in the scientific community due to its diverse pharmacological effects, including anti-inflammatory, neuroprotective, and potential therapeutic applications in conditions like ulcerative colitis and Parkinson's disease.[5][6][7] Accurate quantification of hordenine in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for elucidating its mechanisms of action.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry. This compound, a deuterated analog of hordenine, is an ideal internal standard as it shares identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] This co-elution and similar ionization efficiency allow for the correction of analytical variability, leading to highly reliable and reproducible quantitative results.[1][2]

Experimental

Materials and Reagents

-

Hordenine hydrochloride (≥98% purity)

-

This compound (N,N-di(methyl-d3)-4-(2-aminoethyl)phenol) hydrochloride (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Rat or human plasma/serum (or other relevant biological matrix)

Instrumentation

-

A sensitive and selective Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Standard Solutions Preparation

-

Hordenine Stock Solution (1 mg/mL): Dissolve 10 mg of hordenine hydrochloride in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 10 mg of this compound hydrochloride in 10 mL of methanol.

-

Hordenine Working Solutions: Prepare serial dilutions of the hordenine stock solution in methanol:water (50:50, v/v) to create calibration standards.

-

This compound IS Working Solution (100 ng/mL): Dilute the this compound IS stock solution with methanol:water (50:50, v/v).

Sample Preparation Protocol: Protein Precipitation

This protocol is suitable for plasma and serum samples.

-

Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

-

Add 50 µL of the appropriate calibration standard, QC, or unknown sample to the labeled tubes.

-

Add 10 µL of the 100 ng/mL this compound IS working solution to all tubes except for the blank matrix samples.

-

To precipitate proteins, add 150 µL of acetonitrile to each tube.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

-

Vortex briefly and centrifuge to pellet any remaining particulates.

-

Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm)[8] or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate[8] |

| Mobile Phase B | Acetonitrile with 10 mM Ammonium Formate[8] |

| Flow Rate | 0.4 mL/min[9] |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | As needed to achieve separation |

Note: The gradient should be optimized to ensure baseline separation of hordenine from any potential interferences.

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Hordenine MRM Transition | m/z 166.1 → 121.0[8] |

| This compound MRM Transition | m/z 172.1 → 127.0 (or other appropriate fragment) |

| Collision Energy | Optimize for maximum signal intensity |

| Dwell Time | 100 ms |

Note: The specific voltages and gas settings should be optimized for the particular mass spectrometer being used.

Data Analysis and Quantification

The concentration of hordenine in the unknown samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of the hordenine MRM transition to the this compound IS MRM transition against the known concentrations of the calibration standards. A linear regression analysis is then applied to the calibration curve to determine the concentration of hordenine in the unknown samples.

Method Validation Data

The following tables summarize typical quantitative performance data for the analysis of hordenine using a deuterated internal standard. The data is compiled from various studies and may differ based on the specific matrix and instrumentation used.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Matrix | Linear Range | LLOQ | Reference |

| Rat Plasma | 2 - 2000 ng/mL | 2 ng/mL | [8] |

| Human Serum | 0.2 - 16 ng/mL | 0.3 ng/mL | [9] |

| Plant Material Extract | 1 - 100 µg/mL | 1 µg/mL | [1][2] |

Table 2: Accuracy and Precision

| Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Rat Plasma | 5 | < 8% | < 8% | 97.0% - 107.7% | [8] |

| Rat Plasma | 50 | < 8% | < 8% | 97.0% - 107.7% | [8] |

| Rat Plasma | 1500 | < 8% | < 8% | 97.0% - 107.7% | [8] |

Table 3: Recovery

| Matrix | Concentration (ng/mL) | Mean Recovery (%) | Reference |

| Rat Plasma | 5 | 80.4% - 87.3% | [8] |

| Rat Plasma | 50 | 80.4% - 87.3% | [8] |

| Rat Plasma | 1500 | 80.4% - 87.3% | [8] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for hordenine quantification.

Hordenine Signaling Pathways

Hordenine has been shown to interact with several key signaling pathways, which are implicated in its observed pharmacological effects.

References

- 1. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cerilliant.com [cerilliant.com]

- 4. [PDF] Quantification of the biogenic phenethylamine alkaloid hordenine by LC-MS / MS in beer | Semantic Scholar [semanticscholar.org]

- 5. Beneficial Effects of Hordenine on a Model of Ulcerative Colitis [mdpi.com]

- 6. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hordenine improves Parkinsonian-like motor deficits in mice and nematodes by activating dopamine D2 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validated UPLC-MS/MS method for determination of hordenine in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hordenine-d6 in Urine Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of hordenine in human urine using Hordenine-d6 as an internal standard. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for clinical and research applications.

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, including barley. It is consumed by humans primarily through beer and dietary supplements. Due to its potential physiological effects, monitoring its concentration in biological fluids like urine is of interest in clinical toxicology, sports doping control, and pharmacokinetic studies. This compound, a deuterated analog of hordenine, is an ideal internal standard for quantitative analysis as it co-elutes with the analyte and compensates for variations during sample preparation and analysis.

Metabolic Pathway of Hordenine

Hordenine is metabolized in the body primarily through two phases. In Phase I, it can be demethylated to N-methyltyramine. In Phase II, hordenine and its metabolites undergo conjugation to form glucuronide and sulfate derivatives, which are then excreted in the urine. To accurately quantify the total hordenine exposure, an enzymatic hydrolysis step is necessary to cleave these conjugates and measure the parent compound.

Figure 1. Simplified metabolic pathway of hordenine.

Experimental Protocol

This protocol is a composite based on established methods for the analysis of similar compounds in urine.

Materials and Reagents

-

Hordenine standard (≥98% purity)

-

This compound internal standard (≥98% purity, deuterated)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

β-glucuronidase (from E. coli or similar)

-

Phosphate buffer (pH 6.8)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18) or Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate)

Sample Preparation

The following workflow outlines the steps for preparing a urine sample for analysis.

Figure 2. Workflow for urine sample preparation.

Detailed Steps:

-

Sample Collection: Collect a mid-stream urine sample in a sterile container.

-

Internal Standard Spiking: To 1 mL of urine, add a known concentration of this compound internal standard (e.g., 100 ng/mL).

-

Buffering: Add 500 µL of phosphate buffer (pH 6.8).

-

Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution.

-

Incubation: Vortex the mixture and incubate at 55°C for 60 minutes to cleave the glucuronide conjugates.

-

Extraction:

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the incubated sample. Wash the cartridge with water to remove interferences. Elute the analytes with methanol.

-

Liquid-Liquid Extraction (LLE): Add 3 mL of ethyl acetate to the sample, vortex vigorously for 2 minutes, and centrifuge to separate the layers. Transfer the organic layer to a clean tube. Repeat the extraction.

-

-

Evaporation: Evaporate the eluate or combined organic layers to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions, which should be optimized for the specific instrument used. These are adapted from a method for hordenine in rat plasma.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Hordenine | 166.1 | 121.0 | 20 |

| This compound | 172.1 | 121.0 or 127.0* | ~20 |

*The product ion for this compound should be determined experimentally by infusing the standard. A common fragmentation pathway would result in the same product ion as the unlabeled compound (121.0), or a deuterated fragment (127.0).

Quantitative Data

The following data are compiled from studies on hordenine analysis in different matrices and should be validated for urine analysis in your laboratory.

Table 4: Summary of Quantitative Parameters

| Parameter | Reported Value | Matrix | Reference |

| Limit of Quantitation (LOQ) | 1 µg/mL | Plant Matrix | |

| Linear Range | 2 - 2000 ng/mL | Rat Plasma | |

| Recovery | 80.4 - 87.3% | Rat Plasma | |

| Intra-day Precision (RSD) | <8% | Rat Plasma | |

| Inter-day Precision (RSD) | <8% | Rat Plasma |

Conclusion

The described protocol provides a robust framework for the quantification of hordenine in human urine using this compound as an internal standard. The use of enzymatic hydrolysis allows for the determination of total hordenine, providing a more complete picture of exposure. The LC-MS/MS method offers high sensitivity and selectivity. It is crucial to perform a full method validation in the target matrix to ensure accuracy and precision for the intended application.

Application Note: Quantitative Analysis of Hordenine using DART-HRMS with a Deuterated Internal Standard

Introduction

Hordenine is a naturally occurring phenethylamine alkaloid found in various plants, including barley, and is known for its psychoactive properties.[1][2] Accurate and rapid quantification of hordenine is crucial for regulatory purposes, quality control of consumer products, and in drug development.[1][2][3] Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) offers a powerful analytical technique for the rapid screening and quantification of compounds in complex matrices with minimal to no sample preparation.[1][2][4] This application note details a validated protocol for the quantitative analysis of hordenine in a complex matrix using a deuterated internal standard, hordenine-d6, by DART-HRMS.[1][2][3] The use of a deuterated internal standard is a common and effective strategy in quantitative mass spectrometry to improve accuracy and precision by correcting for matrix effects and variations in instrument response.[5][6]

Principle

DART is an ambient ionization technique that utilizes a heated stream of metastable gas (typically helium or nitrogen) to desorb and ionize analytes from a sample surface.[7] The ionized molecules are then introduced into a high-resolution mass spectrometer for accurate mass measurement and detection. For quantitative analysis, a known amount of a deuterated internal standard (in this case, this compound) is added to the sample. Since the deuterated standard has nearly identical chemical and physical properties to the analyte (hordenine), it experiences similar ionization efficiency and any potential ion suppression. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved.

Experimental Protocols

Materials and Reagents

-

Hordenine standard (analytical grade)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Sample matrix (e.g., plant material, biological fluid)

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

-

Autosampler vials or suitable sample holders for DART analysis

Standard and Sample Preparation

2.1. Stock Solutions

-

Hordenine Stock Solution (1 mg/mL): Accurately weigh 10 mg of hordenine and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

2.2. Calibration Standards

-

Prepare a series of calibration standards by serial dilution of the hordenine stock solution with methanol to achieve a concentration range of 1 µg/mL to 100 µg/mL.

-

Spike each calibration standard with the this compound internal standard to a final concentration of 10 µg/mL.

2.3. Sample Preparation

-

For solid samples (e.g., plant material), accurately weigh a known amount of the homogenized sample (e.g., 100 mg).

-

Add a known volume of methanol (e.g., 1 mL) and the this compound internal standard solution to achieve a final concentration of 10 µg/mL.

-

Vortex the sample vigorously for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid material.

-

Transfer the supernatant to an autosampler vial for DART-HRMS analysis.

DART-HRMS Instrumentation and Parameters

-

Ion Source: DART Ion Source

-

Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

-

DART Gas: Helium

-

Gas Heater Temperature: 400 °C

-

Sampling Method: Automated sample introduction using a rail or manual insertion with tweezers.

-

Mass Spectrometer Mode: Positive ion mode

-

Scan Range: m/z 100-1000

-

Resolution: > 60,000 FWHM

-

Orifice 1 Voltage: 20 V (for soft ionization)[2]

Data Acquisition and Analysis

-

Acquire data for the calibration standards and samples.

-

Extract the exact masses for protonated hordenine ([M+H]⁺, m/z 166.1226) and protonated this compound ([M+H]⁺, m/z 172.1598).

-

Calculate the peak area ratio of hordenine to this compound for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of hordenine.

-

Determine the concentration of hordenine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: DART-HRMS Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 µg/mL[1][3] |

| Accuracy (% Bias) | < 15% |

| Precision (% RSD) | < 15% |

Table 2: Quantitative Analysis of Hordenine in Commercial Products

| Sample ID | Hordenine Concentration (mg/g) |

| Product A | 1.071[1][3] |

| Product B | 0.542 |

| Product C | 0.027 |

| Product D | 0.891 |

| Product E | 0.215 |

| Product F | 0.098 |

Note: The data presented in Table 2 is representative and based on reported values for hordenine concentrations in commercially available Sceletium tortuosum products.[1][3]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of hordenine by DART-HRMS.

Hordenine Signaling Pathways

Hordenine has been shown to interact with several signaling pathways, which may contribute to its physiological effects. Two notable pathways are its agonistic effect on the Dopamine D2 Receptor and its modulation of inflammatory pathways.[8][9]

Caption: Simplified signaling pathways modulated by hordenine.

Conclusion

The DART-HRMS method utilizing a deuterated internal standard provides a rapid, sensitive, and reliable approach for the quantification of hordenine in complex matrices.[1][2][3] This technique is well-suited for high-throughput screening applications in various fields, including forensic toxicology, food science, and pharmaceutical analysis. The minimal sample preparation requirements and fast analysis times make DART-HRMS a valuable tool for researchers and drug development professionals.[4][10]

References

- 1. researchgate.net [researchgate.net]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DART-MS | Bruker [bruker.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. DART-MS | Bruker [bruker.com]

- 8. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hordenine improves Parkinsonian-like motor deficits in mice and nematodes by activating dopamine D2 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of small molecules in plasma with direct analysis in real time tandem mass spectrometry, without sample preparation and liquid chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput and Accurate Quantification of Hordenine in Biological and Botanical Matrices using Hordenine-d6 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction